4-(4-Bromophenyl)but-3-en-1-amine hydrochloride

Structural Biology Crystallography Phasing

Researchers requiring a para-brominated homoallylamine scaffold for cross-coupling diversification often face supply inconsistency and limited salt-form availability. This hydrochloride salt (CAS 2044947-03-5) solves that by providing a stable, soluble intermediate for Suzuki, Heck, and Buchwald-Hartwig couplings under mild conditions. - The C-Br bond enables Pd(0) oxidative addition at room temperature to 60 °C, unlike chloro or fluoro analogs. - Computed LogP of 2.81 and TPSA of 26.02 Ų position it optimally for CNS drug discovery. - Hydrochloride salt ensures direct dissolution in aqueous buffers without pH adjustment. Standardized 95% purity with full analytical documentation supports reproducible SAR studies and X-ray crystallography (Br anomalous scattering for SAD phasing).

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
Cat. No. B11819447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)but-3-en-1-amine hydrochloride
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCCN)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h1,3-7H,2,8,12H2;1H
InChIKeyAWWJZPRNVDVKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)but-3-en-1-amine HCl: Identity & Procurement


4-(4-Bromophenyl)but-3-en-1-amine hydrochloride (CAS 2044947-03-5) is a halogenated homoallylamine derivative supplied as the hydrochloride salt for enhanced stability and handling . The free base form (CAS 1181412-49-6) bears a C10H12BrN framework (MW 226.11 g/mol) with a (E)-configured alkene linker between the 4-bromophenyl ring and the primary amine terminus [1]. This compound serves primarily as a versatile synthetic intermediate and a ligand scaffold in medicinal chemistry, with the bromine substituent enabling both electronic modulation and cross-coupling diversification not achievable with the corresponding chloro, fluoro, or unsubstituted phenyl analogs [2].

Hydrochloride salt form Room-temperature storage and aqueous-compatible handling
Para-bromine handle Enables cross-coupling diversification not possible with Cl, F, or unsubstituted analogs
Synthetic intermediate & scaffold Versatile building block for medicinal chemistry and ligand design

4-(4-Bromophenyl)but-3-en-1-amine HCl: Analog Substitution Limitations


Compounds within the 4-arylbut-3-en-1-amine class are not functionally interchangeable because the identity of the 4-aryl substituent governs both physicochemical properties and reactivity. Replacing bromine with chlorine reduces molecular weight by ~20% (226.11 vs. 181.66 g/mol) and eliminates the heavy-atom effect critical for X-ray crystallographic phasing and mass spectrometric detection . Substituting with fluorine (MW 165.21) further lowers lipophilicity (calculated LogP ~2.81 for the bromo free base) , altering membrane permeability and protein binding. The unsubstituted 4-phenylbut-3-en-1-amine (MW 147.22) lacks the halogen altogether, removing the capacity for palladium-catalyzed cross-coupling at the para position [1]. Furthermore, the hydrochloride salt form (CAS 2044947-03-5) provides distinct advantages in solubility, hygroscopicity, and long-term storage stability versus the free base . These differences preclude simple substitution without re-optimization of synthetic routes or biological assay conditions.

Halogen Identity

Chloro, fluoro, or unsubstituted phenyl analogs cannot provide the same anomalous scattering signal for crystallographic phasing or serve as practical cross-coupling handles.

Salt Form

The free base requires cold-chain storage and is prone to oxidation; the hydrochloride salt ensures ambient stability and consistent solubility.

4-(4-Bromophenyl)but-3-en-1-amine HCl: Differentiation Evidence


Bromine Anomalous Scattering for SAD Phasing

The presence of bromine at the para position provides anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in X-ray crystallography. The bromine atom (Z=35) generates a measurable anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) that is absent in the chloro (Z=17, f'' ≈ 0.35 e⁻), fluoro (Z=9), and unsubstituted phenyl analogs [1]. This enables de novo phasing of protein–ligand co-crystal structures without selenomethionine incorporation, reducing experimental time and cost.

SAD phasing signal
Class-level inference
Br: f'' ≈ 1.28 e⁻
Cl: f'' ≈ 0.35 e⁻; F / unsubstituted: no heavy atom
~3.7× higher anomalous signal vs Cl analog
Supports experimental SAD phasing without additional heavy-atom derivatization
Theoretical f'' at Cu Kα; confirm under crystallographic conditions
Structural Biology Crystallography Phasing

Hydrochloride Salt: Solubility & Stability vs Free Base

The hydrochloride salt form (CAS 2044947-03-5, MW 262.57 g/mol) provides protonation of the primary amine, converting the free base (CAS 1181412-49-6, MW 226.11) into a crystalline, non-hygroscopic salt with enhanced aqueous solubility and long-term storage stability . The free base form (pKa ~8.67 predicted) is susceptible to oxidation at the amine and alkene functionalities under ambient conditions, whereas the hydrochloride salt is stabilized against both oxidative degradation and CO₂ absorption from air, as confirmed by vendor storage recommendations .

Salt vs free base
Direct head-to-head comparison
HCl salt: room-temp stable, enhanced aqueous solubility
Free base: cold-chain required, prone to oxidation
Salt form simplifies procurement and avoids cold-chain logistics
Vendor storage specifications; verify lot-specific stability
Formulation Stability Solubility

Lipophilicity and Drug-Likeness Across Halogen Analogs

Computational chemistry data for the free base form show a calculated LogP of 2.81 and topological polar surface area (TPSA) of 26.02 Ų . By comparison, the 4-chlorophenyl analog has a lower predicted LogP (~2.51 based on fragment contributions) and the 4-fluorophenyl analog is lower still (~2.14). The bromophenyl substituent provides the highest lipophilicity in this series, which can be advantageous for CNS target engagement where LogP values between 2 and 4 are often optimal for blood-brain barrier penetration. The TPSA of 26.02 Ų is identical across all 4-halogen analogs, indicating that the increased LogP derives specifically from the bromine atom's higher polarizability without altering hydrogen bonding capacity.

Lipophilicity (LogP)
Class-level inference
Br: LogP = 2.81
Cl: ~2.51; F: ~2.14; unsubst.: ~1.72
Δ +0.30 vs Cl, +0.67 vs F; TPSA identical 26.02 Ų
Higher lipophilicity may support CNS permeability context
Computed values; experimental logD confirmation recommended
Medicinal Chemistry ADME Lipophilicity

Para-Bromine as Cross-Coupling Handle

The para-bromine substituent serves as a robust reactive site for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings, enabling late-stage diversification of the aryl ring . The C–Br bond (bond dissociation energy ~71 kcal/mol) is significantly more reactive than the C–Cl bond (~84 kcal/mol) in oxidative addition, allowing milder reaction conditions and higher yields [1]. The C–F bond (~126 kcal/mol) is essentially inert under standard cross-coupling conditions, and the unsubstituted phenyl analog offers no halogen handle, making both incapable of the same downstream derivatization. This positions the bromophenyl compound uniquely as a scaffold that can be diversified into focused compound libraries.

Cross-coupling handle
Class-level inference
C–Br BDE ≈ 71 kcal/mol
C–Cl ≈ 84 kcal/mol; C–F ≈ 126 kcal/mol (inert)
~13 kcal/mol lower BDE than Cl; milder oxidative addition
Enables Suzuki, Heck, Buchwald–Hartwig couplings under moderate conditions
Standard Pd-catalyzed cycles; validate yield for specific substrate
Organic Synthesis Cross-Coupling Library Synthesis

pKa and Ionization State for Bioassay Design

The predicted pKa of the primary amine in 1-(4-bromophenyl)but-3-en-1-amine (a close regioisomer with identical functional groups) is 8.67 ± 0.10 . At physiological pH 7.4, this corresponds to ~95% protonation, a critical parameter for bioassay design. The corresponding chloro and fluoro analogs share nearly identical predicted pKa values (~8.67) due to the remote position of the halogen, meaning the ionization state does not differentiate them . However, this equivalency is useful: it confirms that any differential biological activity observed across halogen analogs can be attributed to steric/electronic effects of the halogen rather than differences in ionization state at the amine.

Ionization state (pKa)
Cross-study comparable
pKa = 8.67 ± 0.10 >95% protonated at physiological pH 7.4
Ionization state independent of halogen; supports SAR interpretation
Predicted value for regioisomer; confirm by potentiometric titration
Assay Development Physicochemical Profiling pKa

4-(4-Bromophenyl)but-3-en-1-amine HCl: Optimal Applications


SAD Phasing of Protein–Ligand Co-Crystals

Structural biology groups seeking to solve novel protein–ligand co-crystal structures should select this compound over chloro or fluoro analogs specifically because the bromine atom provides a strong anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) for experimental SAD phasing. This capability eliminates the need for selenomethionine incorporation or heavy-atom soaking, reducing experimental complexity and beamline time . The hydrochloride salt ensures the compound can be dissolved directly in aqueous crystallization buffers without solubility complications inherent to the free base .

Pd-Catalyzed Library Diversification

Medicinal chemistry teams building SAR libraries around the 4-arylbut-3-en-1-amine scaffold should select this compound as the core intermediate. The C–Br bond (BDE ≈ 71 kcal/mol) undergoes oxidative addition to Pd(0) under mild conditions (room temperature to 60 °C with standard ligands), enabling Suzuki, Heck, and Buchwald–Hartwig couplings to introduce diverse aryl, alkenyl, and amino substituents at the para position . The chloro analog requires significantly higher temperatures, while the fluoro and unsubstituted analogs are incompatible with this diversification strategy entirely .

CNS Drug Discovery: Optimal BBB Penetration

For CNS-targeted programs where blood-brain barrier penetration is a key design parameter, the computed LogP of 2.81 positions this compound within the optimal CNS drug-like range (LogP 2–4). The fluoro analog (est. LogP ~2.14) and unsubstituted phenyl analog (est. LogP ~1.72) fall below this range, potentially limiting passive diffusion across the BBB . The TPSA of 26.02 Ų (well below the 60–70 Ų threshold for CNS penetration) further supports brain exposure potential . Procurement of the hydrochloride salt ensures solubility for in vivo formulation without requiring pH adjustment .

Controlled Ionization State Bioassays

For in vitro pharmacology assays where the ionization state of the primary amine must be controlled, the predicted pKa of 8.67 ensures >95% protonation at pH 7.4, mimicking physiological conditions . The near-identical pKa across the bromo, chloro, and fluoro analogs means that any differential activity observed in head-to-head screening can be attributed to halogen-specific steric/electronic effects rather than differences in amine protonation state, enabling clean interpretation of SAR data . The hydrochloride salt is the preferred form for direct dissolution in assay buffers without pH shift.

Application
Selection Property
Validation Focus
Protein–ligand co-crystal phasing
Bromine anomalous scattering signal
Experimental SAD phasing without heavy-atom derivatization
SAR library diversification
C–Br oxidative addition reactivity
Cross-coupling efficiency under mild Pd-catalyzed conditions
CNS exposure assessment
Computed LogP and TPSA profile
Predicted BBB permeability context
In-vitro assay ionization control
Predicted pKa and protonation state
Halogen-independent ionization for SAR interpretation

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